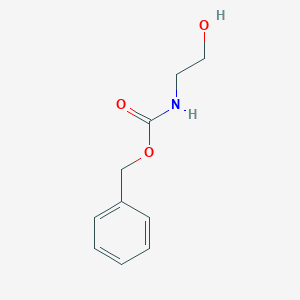

Benzyl-N-(2-Hydroxyethyl)carbamat

Übersicht

Beschreibung

Benzyl N-(2-hydroxyethyl)carbamate, also known as Benzyl N-(2-hydroxyethyl)carbamate, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

The exact mass of the compound Benzyl N-(2-hydroxyethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl N-(2-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-(2-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Isoflavonoid-Phytoalexinen

Im Bereich der Pflanzenbiologie ist Z-Glycinol an der Synthese von Isoflavonoid-Phytoalexinen beteiligt. Dies sind Abwehrmetabolite, die in Pflanzen als Reaktion auf Krankheitserreger und Umweltstress biosynthetisiert werden . Z-Glycinol kann verwendet werden, um die Bioproduktion von Glyceollin I, einem Antikrebs-Phytoalexin aus Sojabohnen, zu verbessern.

Pharmazeutische Entwicklung

Z-Glycinol dient als Zwischenprodukt bei der Herstellung von Alkinylaryladeninen als A2A-Adenosinrezeptor-Agonisten . Diese Verbindungen haben Auswirkungen auf die Modulation der hepatischen Glukoseproduktion, die für die Entwicklung von Behandlungen für Stoffwechselstörungen unerlässlich ist.

Nichtkovalente Hemmung von Cathepsin S

Diese Verbindung wird auch bei der Synthese von funktionalisierten N-Arylaminoethylamiden verwendet. Diese Amide wirken als nichtkovalente Inhibitoren von Cathepsin S, einem Enzym, das an verschiedenen pathologischen Prozessen beteiligt ist, darunter Krebs und Autoimmunerkrankungen .

Anwendungen in der Materialwissenschaft

Z-Glycinol-Derivate wurden auf ihre Anwendungen in der Materialwissenschaft untersucht. Sie sind an der Entwicklung von organischen Leuchtdioden (OLEDs), Photoredoxkatalysatoren, Farbstoff-sensibilisierten Solarzellen und als Mittel in der Chemotherapie beteiligt .

Biomedizinische Forschung

In der biomedizinischen Forschung wurden Z-Glycinol und seine Derivate auf ihre synthetischen und biologischen Eigenschaften hin untersucht. Die Vielseitigkeit der Verbindung ermöglicht ihre Verwendung in verschiedenen biomedizinischen Anwendungen, unter anderem als Gerüst für die Medikamentenentwicklung .

Optoelektronische Eigenschaften

Die optoelektronischen Eigenschaften von Z-Glycinol-Derivaten machen sie für die Verwendung in Geräten wie OLEDs und Solarzellen geeignet. Ihre Fähigkeit, Licht auszustrahlen oder Licht in elektrische Energie umzuwandeln, ist wertvoll für die Weiterentwicklung der erneuerbaren Energietechnologien .

Chemische Elicitoren in der Landwirtschaft

Z-Glycinol wird in der Landwirtschaft als chemischer Elicitor verwendet, um die Produktion von Phytoalexinen zu verstärken, die Teil des Abwehrmechanismus der Pflanze gegen Krankheitserreger sind . Diese Anwendung ist entscheidend, um die Krankheitsresistenz von Pflanzen zu verbessern und die Abhängigkeit von Pestiziden zu verringern.

Wirkmechanismus

Target of Action

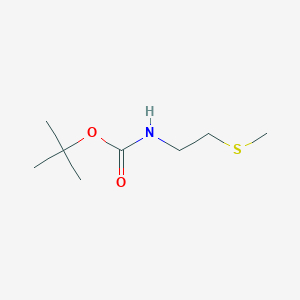

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .

Mode of Action

The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .

Biochemical Pathways

The biochemical pathways affected by Benzyl N-(2-hydroxyethyl)carbamate are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .

Pharmacokinetics

It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .

Result of Action

The result of the action of Benzyl N-(2-hydroxyethyl)carbamate is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .

Action Environment

The action of Benzyl N-(2-hydroxyethyl)carbamate can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation

Safety and Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGINAGERRNGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299690 | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77987-49-6 | |

| Record name | 77987-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.